

KN-62 Kinase Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **KN-62**, a widely used inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). The data presented here is intended to offer an objective overview of its on-target and off-target activities, supported by experimental data, to aid in the design and interpretation of research studies.

Executive Summary

KN-62 is a potent, cell-permeable inhibitor of CaMKII, a key serine/threonine kinase involved in a multitude of cellular processes. While it is often cited as a selective CaMKII inhibitor, comprehensive profiling reveals a broader spectrum of activity. Notably, **KN-62** exhibits potent inhibition of the purinergic receptor P2X7, an ATP-gated ion channel, with an IC50 value significantly lower than that for CaMKII. This guide presents quantitative data on the selectivity of **KN-62** against a panel of kinases, highlighting its primary target and significant off-target interactions.

KN-62 Kinase Selectivity Profile

The following table summarizes the inhibitory activity of **KN-62** against its primary target CaMKII and a panel of other kinases. The data reveals that while **KN-62** is effective against CaMKII, it also interacts with other kinases at a tested concentration of 10 μ M.

Target	IC50/Ki	% Activity Remaining @ 10μΜ	Notes
CaMKII	900 nM (IC50)[1]	38%[2]	Primary Target. KN-62 acts as a competitive inhibitor with respect to calmodulin by binding to the calmodulin-binding site of CaMKII.[1]
P2X7 Receptor	15 nM (IC50)	Not Assayed in Kinase Panel	Significant Off-Target. A potent non- competitive antagonist. This interaction is independent of its kinase inhibitory activity.[1]
CAMK1	Not Determined	38%[2]	Significant inhibition observed at 10 μM.
DYRK1A	Not Determined	38%[2]	Significant inhibition observed at 10 μM.
Lck	Not Determined	30%[2]	Significant inhibition observed at 10 μM.
PRAK	Not Determined	45%[2]	Moderate inhibition observed at 10 μM.
PIM1	Not Determined	53%[2]	Moderate inhibition observed at 10 μM.
MAPKAP-K2	Not Determined	56%[2]	Moderate inhibition observed at 10 μM.
GSK3 beta	Not Determined	58%[2]	Moderate inhibition observed at 10 μM.

RSK2	Not Determined	60%[2]	Moderate inhibition observed at 10 μM.
PIM3	Not Determined	61%[2]	Moderate inhibition observed at 10 μM.
S6K1	Not Determined	61%[2]	Moderate inhibition observed at 10 μM.
IKK beta	Not Determined	63%[2]	Moderate inhibition observed at 10 μM.
SRPK1	Not Determined	70%[2]	Low inhibition observed at 10 μM.
NEK6	Not Determined	74%[2]	Low inhibition observed at 10 μM.
МАРКАР-КЗ	Not Determined	74%[2]	Low inhibition observed at 10 μM.
PKB alpha	Not Determined	75%[2]	Low inhibition observed at 10 μM.
SGK1	Not Determined	75%[2]	Low inhibition observed at 10 μM.
DYRK2	Not Determined	76%[2]	Low inhibition observed at 10 μM.
MELK	Not Determined	76%[2]	Low inhibition observed at 10 μM.
РКА	Not Determined	76%[2]	Low inhibition observed at 10 μM.
CSK	Not Determined	79%[2]	Low inhibition observed at 10 μM.
JNK3	Not Determined	79%[2]	Low inhibition observed at 10 μM.
SmMLCK	Not Determined	80%[2]	Low inhibition observed at 10 μM.

MSK1	Not Determined	81%[2]	Low inhibition observed at 10 μM.
DYRK3	Not Determined	81%[2]	Low inhibition observed at 10 μM.
PKB beta	Not Determined	83%[2]	Low inhibition observed at 10 μM.
p38 beta MAPK	Not Determined	84%[2]	Low inhibition observed at 10 μM.
CAMKK alpha	Not Determined	85%[2]	Low inhibition observed at 10 μM.
РНК	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PKD1	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PRK2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
PIM2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
ROCK 2	Not Determined	87%[2]	Low inhibition observed at 10 μM.
CAMKK beta	Not Determined	88%[2]	Low inhibition observed at 10 μM.
JNK2	Not Determined	89%[2]	Low inhibition observed at 10 μM.
Aurora B	Not Determined	89%[2]	Low inhibition observed at 10 μM.
PAK4	Not Determined	89%[2]	Low inhibition observed at 10 μM.
p38 delta MAPK	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.

NEK2a	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.
MARK3	Not Determined	90%[2]	Minimal inhibition observed at 10 μM.
NEK7	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
p38 alpha MAPK	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
Aurora C	Not Determined	91%[2]	Minimal inhibition observed at 10 μM.
ERK2	Not Determined	92%[2]	Minimal inhibition observed at 10 μM.
CK1 delta	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
MKK1	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
PKC alpha	Not Determined	93%[2]	Minimal inhibition observed at 10 μM.
Src	Not Determined	94%[2]	Minimal inhibition observed at 10 μM.
PLK1	Not Determined	95%[2]	Minimal inhibition observed at 10 μM.
BRSK2	Not Determined	96%[2]	Minimal inhibition observed at 10 μM.
HIPK2	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
PKC zeta	Not Determined	99%[2]	No significant inhibition observed at 10 μM.

PDK1	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
ERK8	Not Determined	99%[2]	No significant inhibition observed at 10 μM.
MNK2	Not Determined	101%[2]	No significant inhibition observed at 10 μM.
p38 gamma MAPK	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
ERK1	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
MST2	Not Determined	102%[2]	No significant inhibition observed at 10 μM.
MNK1	Not Determined	103%[2]	No significant inhibition observed at 10 μM.
PAK5	Not Determined	104%[2]	No significant inhibition observed at 10 μΜ.
CDK2-Cyclin A	Not Determined	105%[2]	No significant inhibition observed at 10 μM.
CK2	Not Determined	105%[2]	No significant inhibition observed at 10 μΜ.
HIPK3	Not Determined	107%[2]	No significant inhibition observed at

			10 μΜ.
JNK1	Not Determined	110%[2]	No significant inhibition observed at 10 μM.
PAK6	Not Determined	113%[2]	No significant inhibition observed at 10 μM.
АМРК	Not Determined	115%[2]	No significant inhibition observed at 10 μM.
RSK1	Not Determined	116%[2]	No significant inhibition observed at 10 μM.
CHK1	Not Determined	120%[2]	No significant inhibition observed at 10 μM.
CHK2	Not Determined	123%[2]	No significant inhibition observed at 10 μM.
EF2K	Not Determined	130%[2]	No significant inhibition observed at 10 μM.
PKC (Ca2+- dependent)	Not Determined	Not Inhibited	Qualitative data indicating no inhibition.[3]
PTK	Not Determined	Not Inhibited	Qualitative data indicating no inhibition.[3]

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. A standard method for this is the in vitro kinase assay, which measures the enzymatic activity of a kinase in the presence and absence of an inhibitor. Below is a representative protocol for a radiometric kinase assay, a common method for assessing kinase activity.

Objective: To determine the inhibitory effect of **KN-62** on the activity of a panel of protein kinases.

Materials:

- Purified recombinant kinases
- · Specific peptide substrates for each kinase
- KN-62 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other components optimized for the specific kinase)
- [y-32P]ATP or [y-33P]ATP (radiolabeled ATP)
- ATP
- Phosphocellulose paper or membrane
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter and scintillation fluid

Procedure:

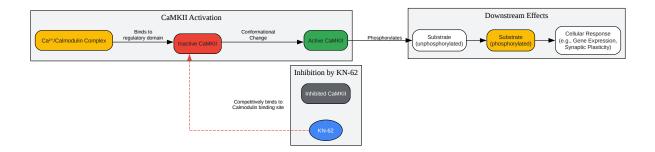
- Preparation of Reagents:
 - Prepare a stock solution of KN-62 in DMSO.
 - Prepare serial dilutions of KN-62 in the kinase reaction buffer.

 Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

Kinase Reaction:

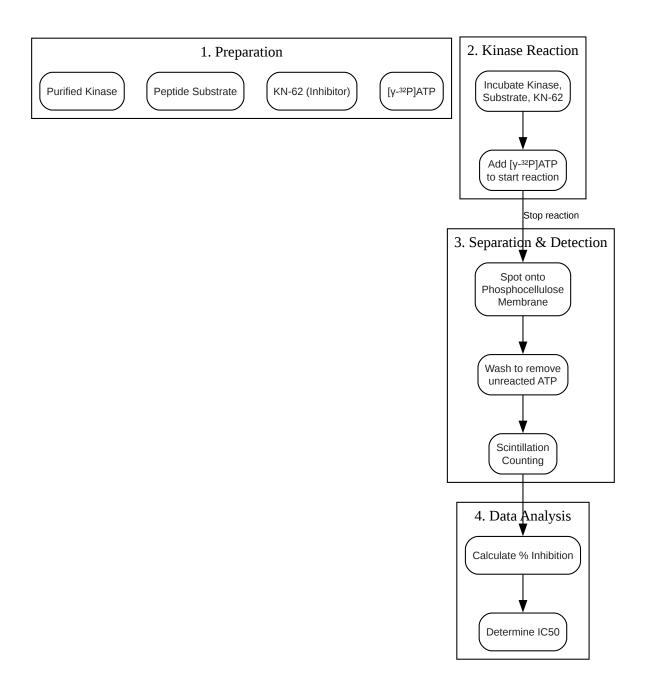
- In a microcentrifuge tube or a well of a microplate, add the kinase master mix.
- Add the desired concentration of KN-62 or the vehicle control (DMSO) to the reaction mixture.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the kinase (often 30°C) to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.
 The final ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of inhibition.
- Reaction Quenching and Substrate Capture:
 - After a defined incubation time (e.g., 10-30 minutes), during which the kinase is in its linear reaction range, stop the reaction. This can be done by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper/membrane.
 - The phosphocellulose paper/membrane selectively binds the phosphorylated peptide substrate, while the unreacted [γ -32P]ATP is washed away.

Washing:


- Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove all unbound radiolabeled ATP.
- Detection and Data Analysis:
 - Place the washed phosphocellulose paper/membrane in a scintillation vial with scintillation fluid.

- Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
- Calculate the percentage of remaining kinase activity for each KN-62 concentration compared to the vehicle control.
- For IC50 determination, plot the percentage of remaining activity against the logarithm of the KN-62 concentration and fit the data to a sigmoidal dose-response curve.

Visualizing the CaMKII Signaling Pathway


The following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.

Click to download full resolution via product page

Caption: CaMKII signaling pathway and inhibition by KN-62.

Click to download full resolution via product page

Caption: Experimental workflow for a radiometric kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A quantitative analysis of kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 3. KN-62, a selective inhibitor of Ca(2+)/calmodulin-dependent protein kinase II, inhibits the lysozyme pre-mRNA splicing in myelomonocytic HD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KN-62 Kinase Selectivity Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217683#kn-62-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com